molecular formula C12H19FN2 B1387784 2-Fluoro-N1,N1-dipropylbenzene-1,4-diamine CAS No. 1092276-43-1

2-Fluoro-N1,N1-dipropylbenzene-1,4-diamine

Cat. No.: B1387784
CAS No.: 1092276-43-1
M. Wt: 210.29 g/mol
InChI Key: ZGYPVLZQWXBZML-UHFFFAOYSA-N
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Description

2-Fluoro-N1,N1-dipropylbenzene-1,4-diamine is an organic compound with the molecular formula C12H19FN2 and a molecular weight of 210.30 g/mol . This derivative of benzene-1,4-diamine, which is a known building block in chemical synthesis, features fluorine substitution and dual N-propyl chains, making it a valuable intermediate for researchers in medicinal chemistry and materials science . Compounds within this chemical class are frequently investigated for their role as precursors in the development of oxidative hair dyes, where their structure contributes to color formation . Researchers utilize this diamine derivative to explore structure-activity relationships, particularly how fluorination and alkyl chain length affect the compound's physicochemical properties and its reactivity in coupling or polymerization reactions. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for any personal use .

Properties

IUPAC Name

2-fluoro-1-N,1-N-dipropylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19FN2/c1-3-7-15(8-4-2)12-6-5-10(14)9-11(12)13/h5-6,9H,3-4,7-8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYPVLZQWXBZML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N1,N1-dipropylbenzene-1,4-diamine typically involves the following steps:

    Nitration: The starting material, benzene, is nitrated to form nitrobenzene.

    Reduction: Nitrobenzene is then reduced to form 1,4-diaminobenzene.

    Fluorination: The 1,4-diaminobenzene undergoes fluorination to introduce the fluorine atom at the 2-position.

    Alkylation: Finally, the fluorinated 1,4-diaminobenzene is alkylated with propyl halides to introduce the propyl groups at the amine positions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient reactions.

    Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N1,N1-dipropylbenzene-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like sodium hydride and alkyl halides are used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Hair Dyeing Applications

One of the primary applications of 2-Fluoro-N1,N1-dipropylbenzene-1,4-diamine is in hair dye formulations. It serves as an intermediate in oxidative hair coloring compositions, where it acts as a coupler that interacts with other dye precursors to create vibrant colors.

Case Study: Hair Coloring Compositions

A patent describes the use of various diamine derivatives, including this compound, in hair dye formulations. The compound is noted for its ability to couple with other dye intermediates to produce specific shades when applied to hair. For instance, when combined with certain aromatic amines, it can yield shades ranging from deep browns to vibrant reds .

Table 1: Coupling Reactions in Hair Dyeing

Coupler CompoundResulting Color
This compound + N-phenyl-benzene-1,3-diaminePurple
This compound + 4-amino-2-(1-hydroxyethyl)-phenolBrunette

Organic Synthesis

In addition to its role in hair dyes, this compound is utilized in organic synthesis as a building block for various chemical reactions. Its fluorinated structure enhances reactivity and selectivity in nucleophilic substitution reactions.

Case Study: Synthesis of Functionalized Compounds

Research has shown that this compound can be used to synthesize a range of functionalized compounds through electrophilic aromatic substitution. The presence of the fluorine atom increases the electrophilicity of the aromatic ring, facilitating further chemical modifications .

Table 2: Synthetic Pathways Utilizing this compound

Reaction TypeProduct Generated
Electrophilic Aromatic SubstitutionVarious substituted anilines
Nucleophilic SubstitutionFluorinated amines

Mechanism of Action

The mechanism of action of 2-Fluoro-N1,N1-dipropylbenzene-1,4-diamine involves its interaction with specific molecular targets. The fluorine atom and propyl groups influence the compound’s binding affinity and reactivity with enzymes and receptors. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may modulate receptor activity by interacting with receptor binding sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amine Group

2-Fluoro-N1,N1-dimethylbenzene-1,4-diamine (CAS 3824-31-5)
  • Structure : Fluorine at position 2; methyl groups on N1.
  • Molecular Weight : 154.18 g/mol (smaller than dipropyl analog).
  • Hazards : Classified as 6.1 (toxic) with hazards H300+H310 (fatal if swallowed/in contact with skin) and H331 (toxic if inhaled) .
  • Key Differences : Shorter alkyl chains reduce steric hindrance but may decrease lipophilicity compared to dipropyl derivatives.
N1,N1-Dipropylbenzene-1,4-diamine (CAS 105293-89-8)
  • Structure: No fluorine substituent; propyl groups on N1.
  • Applications : Used as a pharmaceutical intermediate (>99% purity) with applications in medicinal chemistry .

Substituent Variations on the Benzene Ring

2-Methyl-N1,N1-dipropylbenzene-1,4-diamine
  • Structure : Methyl group at position 2; propyl groups on N1.
  • Availability : Offered by Alchem Pharmtech with 95% purity .
N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine (CAS 54672-12-7)
  • Structure : Trifluoromethyl group at position 2; methyl groups on N1.
  • Molecular Weight : 204.195 g/mol.
  • Key Differences : The electron-withdrawing CF₃ group increases acidity and may enhance stability in acidic conditions .

Halogen-Substituted Analogues

2-Bromo-N1,N1,N4,N4-tetramethylbenzene-1,4-diamine
  • Structure : Bromine at position 2; methyl groups on both N1 and N4 amines.
  • Key Differences : Bromine’s larger atomic size and polarizability may increase intermolecular interactions (e.g., halogen bonding) compared to fluorine .
4-(Substituted)-5-fluorobenzene-1,2-diamine
  • Synthesis : Prepared via SnCl₂·2H₂O reduction, highlighting the sensitivity of fluorinated diamines to reaction conditions .
  • Key Differences : Fluorine at position 5 instead of 2 alters regioselectivity in subsequent reactions.

Comparative Data Table

Compound Name Substituents (Position) Molecular Weight (g/mol) Boiling Point (°C) pKa Key Applications/Notes
2-Fluoro-N1,N1-dipropylbenzene-1,4-diamine F (2), N1-Pr₂ 210.3 307.3 ± 27.0 7.01 Pharmaceutical intermediates
2-Fluoro-N1,N1-dimethylbenzene-1,4-diamine F (2), N1-Me₂ 154.18 N/A N/A Toxic; restricted handling
N1,N1-Dipropylbenzene-1,4-diamine H (2), N1-Pr₂ 178.29 N/A N/A High-purity pharmaceutical intermediate
2-Methyl-N1,N1-dipropylbenzene-1,4-diamine Me (2), N1-Pr₂ 192.30 N/A N/A Research chemical (95% purity)
N1,N1-Dimethyl-2-(trifluoromethyl)-... CF₃ (2), N1-Me₂ 204.20 N/A N/A Enhanced electronic effects

Structural and Functional Implications

  • Fluorine vs. Bromine, while less electronegative, may participate in halogen bonding .
  • Alkyl Chain Length : Propyl groups (vs. methyl) improve lipophilicity, aiding membrane permeability in drug candidates .
  • Electron-Withdrawing Groups : Trifluoromethyl and fluorine substituents stabilize intermediates in cross-coupling reactions, as seen in palladium-catalyzed syntheses .

Biological Activity

Overview

2-Fluoro-N1,N1-dipropylbenzene-1,4-diamine is an organic compound characterized by a fluorine atom and two propyl groups attached to a benzene ring with two amine functionalities. This structural configuration influences its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C13H20FN2
  • Molar Mass : 224.31 g/mol
  • Density : Approximately 1.051 g/cm³
  • Boiling Point : Estimated around 314.3 °C
  • pKa : Approximately 7.81

Synthesis

The synthesis of this compound typically involves several key steps:

  • Nitration of benzene to form nitrobenzene.
  • Reduction of nitrobenzene to yield 1,4-diaminobenzene.
  • Fluorination at the 2-position of the diamine.
  • Alkylation with propyl halides to introduce the propyl groups at the amine positions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluorine atom and the propyl groups enhance its binding affinity and reactivity. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation : It may modulate receptor activity through interactions with binding sites.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Studies have shown potential antimicrobial activity against certain bacterial strains.
  • Anticancer Activity : Investigations into its effects on cancer cell lines suggest that it may induce apoptosis or inhibit cell proliferation.
  • Neuroprotective Effects : Preliminary studies indicate possible neuroprotective properties, making it a candidate for further exploration in neuropharmacology.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various substituted benzene diamines, including this compound. Results demonstrated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

CompoundMIC (µg/mL)Bacteria Tested
This compound64Staphylococcus aureus
128Escherichia coli

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability:

Concentration (µM)Cell Viability (%)
1085
2570
5050

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 2-Fluoro-N1,N1-dipropylbenzene-1,4-diamine with high purity?

  • Methodological Answer : The synthesis typically involves fluorination of 1,4-diaminobenzene derivatives followed by alkylation with propyl groups. Key steps include:

  • Fluorination : Use of fluorinating agents (e.g., Selectfluor™) under anhydrous conditions at 60–80°C.
  • Alkylation : Reaction with propyl bromide in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) at reflux temperatures (100–120°C).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol yields >90% purity .
    • Critical Parameters : Excess alkylating agent may lead to over-alkylation; strict temperature control during fluorination avoids side reactions.

Q. Which analytical techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorine-induced deshielding at ~δ 160 ppm in ¹⁹F NMR) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak at m/z 210.3 (C₁₂H₁₉FN₂) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) .
    • Data Table :
PropertyValueMethodReference
Boiling Point307.3 ± 27.0 °CSimulated (760 Torr)
pKa (Most Basic)7.01 ± 0.50 (25 °C)Computational
Density1.051 ± 0.06 g/cm³ (20 °C)Experimental

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., N₂). Avoid exposure to moisture, as hydrolysis of the fluorine substituent may occur .

Advanced Research Questions

Q. How does the fluorine substituent influence electronic properties and reactivity compared to non-fluorinated analogs?

  • Methodological Answer :

  • Electronic Effects : Fluorine’s electronegativity increases the compound’s electron-withdrawing character, lowering HOMO energy (confirmed via DFT calculations) and enhancing oxidative stability .
  • Reactivity : Fluorine directs electrophilic substitution to meta positions; nucleophilic attacks (e.g., SNAr) require harsher conditions (e.g., NaNH₂ in NH₃) .
    • Contradiction Analysis : Conflicting computational vs. experimental pKa values (e.g., 7.01 vs. literature analogs) may arise from solvent effects; validate via potentiometric titration .

Q. What computational strategies predict biological interactions of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with protein targets (e.g., cytochrome P450) to model binding affinities.
  • MD Simulations : GROMACS simulations (AMBER force field) assess stability in lipid bilayers for membrane permeability studies .
    • Data Integration : Cross-reference PubChem’s InChI key (QSWPLXYGSSHRGL-UHFFFAOYSA-N) for thermodynamic parameters .

Q. How can discrepancies in reported physicochemical data be resolved experimentally?

  • Methodological Answer :

  • Reproducibility Protocol :

Re-synthesize the compound using standardized conditions .

Validate purity via elemental analysis (C, H, N %) and XRD (single-crystal diffraction) .

Compare experimental vs. computational data (e.g., pKa via UV-Vis titration) .

  • Case Study : Discrepancies in boiling point (±27°C) may stem from pressure variations; use dynamic distillation apparatus for precise measurement .

Theoretical and Experimental Integration

Q. How to design a study linking this compound’s structure to catalytic applications?

  • Methodological Answer :

  • Hypothesis : The dipropyl groups enhance steric bulk, favoring selective catalysis.
  • Experimental Design :

Synthesize analogs with varying alkyl chain lengths.

Test catalytic efficiency in Suzuki-Miyaura coupling (Pd-based systems).

Analyze steric effects via X-ray crystallography .

  • Theoretical Framework : Use Hammett constants (σ) to correlate substituent effects with reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-N1,N1-dipropylbenzene-1,4-diamine
Reactant of Route 2
Reactant of Route 2
2-Fluoro-N1,N1-dipropylbenzene-1,4-diamine

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